Gly-Gly-Gly-PEG4-azide

ADC linker solubility conjugation efficiency PEG spacer length

Gly-Gly-Gly-PEG4-azide (CAS: 3070260-22-6) is a synthetic compound that combines a tri-glycine peptide sequence (Gly-Gly-Gly), a tetraethylene glycol (PEG4) spacer, and a terminal azide group. It is primarily employed as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs), where the glycine peptide is susceptible to enzymatic cleavage by lysosomal proteases such as cathepsin B, facilitating intracellular payload release.

Molecular Formula C16H31N7O7
Molecular Weight 433.46 g/mol
Cat. No. B12412074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGly-Gly-Gly-PEG4-azide
Molecular FormulaC16H31N7O7
Molecular Weight433.46 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCN=[N+]=[N-])NC(=O)CNC(=O)CNC(=O)CN
InChIInChI=1S/C16H31N7O7/c17-11-14(24)20-13-16(26)21-12-15(25)19-1-3-27-5-7-29-9-10-30-8-6-28-4-2-22-23-18/h1-13,17H2,(H,19,25)(H,20,24)(H,21,26)
InChIKeyXKWKEPSEKGSYSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Gly-Gly-Gly-PEG4-azide: A Cleavable ADC Linker with Defined PEG4 Spacer and Azide Functionality


Gly-Gly-Gly-PEG4-azide (CAS: 3070260-22-6) is a synthetic compound that combines a tri-glycine peptide sequence (Gly-Gly-Gly), a tetraethylene glycol (PEG4) spacer, and a terminal azide group . It is primarily employed as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs), where the glycine peptide is susceptible to enzymatic cleavage by lysosomal proteases such as cathepsin B, facilitating intracellular payload release . The azide moiety enables highly specific, bioorthogonal conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with alkyne-containing partners . The PEG4 spacer enhances aqueous solubility and reduces aggregation of the final conjugate [1].

Why Gly-Gly-Gly-PEG4-azide Cannot Be Arbitrarily Substituted with Other PEG-azide or Peptide Linkers


While many ADC linkers share a common azide click-chemistry handle, direct substitution without quantitative evaluation of solubility, spacer length, and enzymatic cleavage efficiency can critically compromise conjugate performance. Gly-Gly-Gly-PEG4-azide exhibits a specific balance of properties: a PEG4 spacer that provides approximately 100% higher DMSO solubility than its PEG2 analog , and a tri-glycine cleavage sequence that differs in enzymatic kinetics from widely used Val-Cit dipeptide linkers . Moreover, the ability to participate in both CuAAC and SPAAC reactions—including compatibility with DBCO and BCN groups—offers broader conjugation flexibility compared to linkers limited to a single click chemistry modality . The following sections provide quantitative evidence to support procurement decisions based on these critical differentiators.

Quantitative Differentiation Evidence for Gly-Gly-Gly-PEG4-azide


2-Fold Higher DMSO Solubility vs. Gly-Gly-Gly-PEG2-azide Enables More Concentrated Conjugation Reactions

Gly-Gly-Gly-PEG4-azide demonstrates DMSO solubility of 100 mg/mL (230.70 mM) , which is 100% higher than the 50 mg/mL (144.78 mM) solubility reported for the shorter PEG2 analog Gly-Gly-Gly-PEG2-azide under identical sonication conditions . This increased solubility is attributed to the additional two ethylene glycol units in the PEG4 spacer, which enhance hydrophilicity and reduce intermolecular aggregation [1].

ADC linker solubility conjugation efficiency PEG spacer length

Extended PEG4 Spacer Provides Greater Conformational Flexibility and Reduced Steric Hindrance vs. PEG2 Linkers

The PEG4 chain in Gly-Gly-Gly-PEG4-azide comprises four ethylene glycol units (8 atoms in backbone), compared to two units (4 atoms) in PEG2-containing linkers such as Gly-Gly-Gly-PEG2-azide . Molecular dynamics simulations and experimental conjugation studies on PEG-based linkers have established that increasing PEG length from 2 to 4 units reduces steric hindrance during azide-alkyne cycloaddition by approximately 30-40%, as measured by reduced reaction half-life under identical CuAAC conditions [1]. While direct kinetic data for this specific compound are not yet published in primary literature, the class-level relationship between PEG spacer length and conjugation efficiency is well-documented .

ADC linker design spacer length conjugation sterics

Dual Click Chemistry Compatibility (CuAAC and SPAAC) vs. Single-Mode Azide Linkers

Gly-Gly-Gly-PEG4-azide contains a terminal azide group that enables both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO or BCN groups . In contrast, many commercially available azide-PEG linkers (e.g., Azido-PEG4-NHS ester) are optimized exclusively for CuAAC and lack documentation for SPAAC compatibility . SPAAC reactions proceed without copper catalyst, making them suitable for live-cell or in vivo applications where copper cytotoxicity is a concern [1].

bioorthogonal chemistry click chemistry SPAAC CuAAC

Comparable DMSO Solubility to Industry-Standard Val-Cit-PAB Linkers with Distinct Cleavage Mechanism

Gly-Gly-Gly-PEG4-azide exhibits DMSO solubility of 100 mg/mL (230.70 mM) , which is comparable to or exceeds that of widely used cathepsin-cleavable linkers such as Val-Cit-PAB-OH (10 mg/mL in DMSO) and MC-Val-Cit-PAB (98 mg/mL) [1]. However, the tri-glycine cleavage sequence in Gly-Gly-Gly-PEG4-azide is recognized and hydrolyzed by lysosomal proteases including cathepsin B and cathepsin L , whereas Val-Cit linkers are preferentially cleaved by cathepsin B . This differential protease specificity may offer distinct intracellular release kinetics depending on the target cell type.

ADC linker solubility cleavable linker cathepsin B

Stability Profile: 6-Month Storage at -80°C Enables Long-Term Project Planning

Gly-Gly-Gly-PEG4-azide demonstrates robust storage stability: powder form is stable at -20°C for 3 years; DMSO stock solutions remain stable for 6 months at -80°C and 1 month at -20°C [1]. This stability profile is comparable to that of industry-standard linkers such as Fmoc-Val-Cit-PAB, which is documented as stable at -20°C for 3 years (powder) and at -80°C for 6 months in solution . Notably, Gly-Gly-Gly-PEG4-azide also tolerates ambient temperature shipping for several days, reducing logistics constraints .

linker stability storage conditions shelf life

Optimal Application Scenarios for Gly-Gly-Gly-PEG4-azide


Antibody-Drug Conjugate (ADC) Development Requiring High-Concentration Conjugation Reactions

Gly-Gly-Gly-PEG4-azide's DMSO solubility of 100 mg/mL—2-fold higher than Gly-Gly-Gly-PEG2-azide—enables preparation of concentrated linker stock solutions . This is particularly advantageous when conjugating hydrophobic cytotoxic payloads (e.g., MMAE, DM1) to antibodies, as it minimizes the volume of organic co-solvent required, thereby reducing the risk of antibody aggregation or denaturation . The tri-glycine sequence ensures intracellular cleavage by lysosomal cathepsins for effective payload release .

Copper-Free In Vivo Bioconjugation and Live-Cell Labeling

The azide group in Gly-Gly-Gly-PEG4-azide is compatible with strain-promoted azide-alkyne cycloaddition (SPAAC) using DBCO- or BCN-modified probes . This enables copper-free, bioorthogonal labeling of azide-tagged biomolecules in live cells or in vivo models, circumventing the cytotoxicity associated with copper catalysts used in CuAAC . The PEG4 spacer further enhances solubility and reduces non-specific binding in complex biological environments .

Synthesis of Homogeneous ADCs via Site-Specific Click Chemistry

Gly-Gly-Gly-PEG4-azide is ideally suited for site-specific conjugation strategies where an alkyne-containing engineered antibody (e.g., with an unnatural amino acid) is reacted with the azide linker under mild conditions . The extended PEG4 spacer provides sufficient distance between the antibody surface and the conjugated payload to maintain antibody function and minimize steric occlusion of the antigen-binding site . The resulting triazole linkage is metabolically stable in circulation, ensuring the ADC reaches the target cell intact before linker cleavage .

Pre-Clinical ADC Candidate Screening and Lead Optimization

The 6-month stability of DMSO stock solutions at -80°C allows researchers to prepare and store linker aliquots for repeated use across multiple ADC batches . This is critical during lead optimization campaigns where dozens of antibody-payload combinations are evaluated. The distinct cathepsin B/L cleavage specificity of the tri-glycine linker offers an alternative payload release profile compared to Val-Cit linkers, enabling exploration of structure-activity relationships for intracellular drug release kinetics .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gly-Gly-Gly-PEG4-azide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.